molecular formula C8H8ClF3N2 B11796135 5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole

5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B11796135
M. Wt: 224.61 g/mol
InChI Key: UNNHFACAIPKMTL-UHFFFAOYSA-N
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Description

5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole: is a chemical compound with the molecular formula C8H9ClF3N2. It is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a chloro group, a cyclobutyl group, and a trifluoromethyl group makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Cyclobutyl group addition: This step involves the alkylation of the pyrazole ring with a cyclobutyl halide, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and cyclobutyl groups can contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-cyclobutyl-3-ethoxy-2-methoxybenzene
  • 5-Chloro-1-cyclobutyl-3-(trifluoromethyl)pyrazolidine

Comparison

Compared to similar compounds, 5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group can enhance metabolic stability and bioavailability, making this compound particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

5-chloro-1-cyclobutyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C8H8ClF3N2/c9-7-4-6(8(10,11)12)13-14(7)5-2-1-3-5/h4-5H,1-3H2

InChI Key

UNNHFACAIPKMTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C(=CC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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